molecular formula C10H12O2 B083310 (r)-Benzyloxymethyl-oxirane CAS No. 14618-80-5

(r)-Benzyloxymethyl-oxirane

Cat. No. B083310
CAS RN: 14618-80-5
M. Wt: 164.2 g/mol
InChI Key: QNYBOILAKBSWFG-JTQLQIEISA-N
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Description

(R)-Benzyloxymethyl-oxirane (BOMO) is an organic compound that has been used in various research applications and has been found to have a wide range of biological activities. It is a cyclic ether that is composed of a benzyloxy group and two methylene groups. BOMO is a versatile compound that is used in many different scientific research applications, ranging from in vivo to in vitro studies. It is also used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Enantioselective Rearrangements : The compound can undergo enantioselective rearrangements to provide chiral oxetanes or cis-but-2-ene-1,4-diol derivatives without racemization. This application is significant in producing stereospecific compounds in organic synthesis (Faigl et al., 2002).

  • Synthesis of Enantiomerically Pure Compounds : The compound can be synthesized from aspartic acid, showing good yield, mild condition, and excellent enantiomeric purity. This is important for the synthesis of enantiomerically pure chemicals, which are crucial in pharmaceuticals and agrochemicals (Zhang-Jin He, 2002).

  • Metabolism and Toxicity Studies : Studies on the metabolism and toxicity of related oxirane compounds, like phenyloxirane, help in understanding the biochemical interactions and potential toxicological impacts of similar compounds (Watabe et al., 1983).

  • C-Nucleoside Analogues Synthesis : It is used in the synthesis of racemic 2-Hydroxy-4- and 2-Hydroxy-5-(hydroxymethyl)cyclohexane Pyrimidine C -Nucleoside analogues, highlighting its role in the development of novel nucleoside analogs (Šála et al., 2004).

  • Polymerization : It can be used in the enzymatic ring-opening polymerization of oxiranes and dicarboxylic anhydrides to produce polyesters and polyethers (Soeda et al., 2002).

  • Regio- and Stereoselective Reactions : It can undergo regio- and stereoselective reactions with other compounds, such as rhodanine derivatives, to form specific diastereoisomers, which is significant in stereoselective synthesis (Fu et al., 2004).

  • Synthesis of Pharmaceuticals : It's used in the synthesis of pharmaceuticals such as TAK-218, used for treating traumatic and ischemic central nervous system injuries (Fukatsu et al., 1999).

  • Chiral Resolution Reagent : It's employed as a chiral resolution reagent for determining the enantiomeric excess of α-Chiral Amines (Rodríguez-Escrich et al., 2005).

  • Precursor to Hydroxylamine Antibiotics : It acts as a precursor in the synthesis of hydroxylamine antibiotics, indicating its utility in developing new antibiotic compounds (Wróblewski & Hałajewska-Wosik, 2004).

  • Catalytic Activity Studies : Studies on the catalytic activity of tertiary amines in the chloroxypropylation reaction of acetic acid can provide insights into the reactivity and potential catalytic applications of (r)-Benzyloxymethyl-oxirane (Bakhtin et al., 2016).

properties

IUPAC Name

(2R)-2-(phenylmethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYBOILAKBSWFG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932782
Record name 2-[(Benzyloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-Benzyloxymethyl-oxirane

CAS RN

14618-80-5
Record name Benzyl (-)-glycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14618-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-(benzyloxy)-2,3-epoxy-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Benzyloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 50% w/w aqueous potassium hydroxide (30 mL), epichlorohydrin (157 mmol, 20 mL) and tetrabutylammonium bromide (2.35 mmol, 0.75 g) was vigorously stirred at room temperature and cooled in an ice bath. Benzyl alcohol (96.0 mmol, 10 ml) was added dropwise, while maintaining the reaction temperature at about 10° C. by cooling the reaction mixture in an ice bath. The reaction mixture was then allowed to stir at room temperature overnight after which it was poured onto ice/water, and the aqueous phase extracted with diethyl ether. The organic phases were combined and washed with brine to neutrality and dried (Na2SO4). The solution was concentrated under reduced pressure. The residue was purified by flash chromatography (silica, 2-10% ethyl acetate/heptane) to give 14.8 g (94%) of 2-benzyloxymethyl-oxirane.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirring solution of (+/−)-2-(hydroxymethyl)oxirane (3.0 g, 40.5 mmol, Aldrich) in dry DMF (40 mL) was added sodium hydride (883 mg, 36.8 mmol, Aldrich). The reaction was stirred for 7 min when benzyl bromide (6.3 g, 36.8 mmol, Aldrich) was added. The reaction was stirred for 2 h and then quenched by the addition of water (50 mL). The reaction was extracted with EtOAc (4×50 mL). The organic layers were combined, washed with brine, dried over Na2SO4, and conc. in vacuo to a yellow oil. The oil was purified by flash chromatography (SiO2, 5–20% EtOAc in hexanes) to yield 4.15 g of a colorless oil. MS (ESI) 164 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
883 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 2,000 mL, 3-necked flask equipped with a mechanical stirrer and thermometer was charged with 3-benzyloxy-2-hydroxypropyl chloride (353 g, 1.76 mol) and dichloromethane (1,000 mL). This mixture was stirred and cooled in an ice bath to ca. 5° C. Aqueous 50% NaOH (176 g) was added in portions while the temperature was kept under 30° C. After addition was complete, the reaction mixture was stirred 4 hours at 25° C. Water (1,000 mL) was added to dissolve the salts. The organic phase was separated from the aqueous phase, washed with ice water (3×500 mL), dried and reduced in vacuo to yield 263 g (92%) of pure 3-benzyloxy-1,2-epoxypropane.
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
176 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-Benzyloxymethyl-oxirane
Reactant of Route 2
Reactant of Route 2
(r)-Benzyloxymethyl-oxirane
Reactant of Route 3
(r)-Benzyloxymethyl-oxirane
Reactant of Route 4
(r)-Benzyloxymethyl-oxirane
Reactant of Route 5
(r)-Benzyloxymethyl-oxirane
Reactant of Route 6
(r)-Benzyloxymethyl-oxirane

Citations

For This Compound
2
Citations
G Yang - 1997 - search.proquest.com
Part I. Roflamycoin is an unusual member of the polyene macrolide antibiotics as it is the only oxopolyene macrolide that has been shown to form well-defined ion channels. The …
Number of citations: 2 search.proquest.com
H Ito - 1996 - repository.kulib.kyoto-u.ac.jp
The studies presented in this thesis have been carried out under the direction of ProfessoT Yoshihiko Ito at Kyoto University during 1991-1996. The studies are concemed with the …
Number of citations: 5 repository.kulib.kyoto-u.ac.jp

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